molecular formula C8H8BrClMg B12630696 magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide

magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide

Cat. No.: B12630696
M. Wt: 243.81 g/mol
InChI Key: JFQIWZCLICIBOZ-UHFFFAOYSA-M
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Description

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its role in forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is typically synthesized by reacting 2-chloro-1,3-dimethylbenzene with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:

2-chloro-1,3-dimethylbenzene+MgThis compound\text{2-chloro-1,3-dimethylbenzene} + \text{Mg} \rightarrow \text{this compound} 2-chloro-1,3-dimethylbenzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Palladium or nickel catalysts are used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Result from substitution and coupling reactions.

Scientific Research Applications

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is widely used in scientific research due to its versatility:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The compound acts as a nucleophile in many reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive. This reactivity allows it to form new bonds with various electrophiles, facilitating the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1,3-dichlorobenzene-5-ide;bromide
  • Magnesium;2-bromo-1,3-dimethylbenzene-5-ide;bromide

Uniqueness

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is unique due to the presence of both chlorine and methyl groups on the benzene ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo, making it particularly useful in certain synthetic applications.

Biological Activity

Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is an organomagnesium compound that serves as a Grignard reagent, widely utilized in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in pharmaceuticals, and relevant case studies.

This compound is characterized by its reactivity due to the presence of magnesium, which stabilizes the negative charge on the carbon atom. This property allows it to act as a nucleophile, attacking electrophilic centers in various organic molecules. The general reaction can be represented as follows:

R MgX+R R +MgX\text{R MgX}+\text{R }\rightarrow \text{R R }+\text{MgX}

where RR represents the organomagnesium compound and RR' is the electrophile. This mechanism is crucial for synthesizing complex organic molecules, including biologically active compounds used in pharmaceuticals.

Applications in Biological Research

Organic Synthesis : This compound is extensively used for synthesizing active pharmaceutical ingredients (APIs), contributing to drug discovery and development. Its ability to form carbon-carbon bonds makes it invaluable in creating diverse chemical entities with potential therapeutic effects.

Pharmaceutical Development : Recent studies have highlighted its role in synthesizing compounds with significant biological activity, including antitumor and anti-inflammatory agents. For instance, derivatives synthesized using this reagent have shown selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells .

Case Study 1: Antitumor Activity

A study investigated the use of this compound in synthesizing thalidomide derivatives. These derivatives exhibited potent growth inhibition against hepatocellular carcinoma cell lines. The mechanism involved selective targeting of tumorigenic cells while leaving healthy cells unaffected, indicating a promising therapeutic index .

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial activity of compounds synthesized using this Grignard reagent. The results demonstrated that certain derivatives possessed significant antimicrobial properties against multi-drug resistant bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the aromatic ring were critical for enhancing antibacterial efficacy .

Data Table: Biological Activities of Synthesized Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Line
Thalidomide Derivative AAntitumor10Hepatocellular Carcinoma
Thalidomide Derivative BAntitumor15Hepatocellular Carcinoma
Compound C (synthesized with Mg)Antibacterial25Multi-drug Resistant Bacteria
Compound D (synthesized with Mg)Antibacterial30E. coli

Properties

IUPAC Name

magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQIWZCLICIBOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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